molecular formula C11H17N B12333511 (S)-1-(4-Ethylphenyl)propan-1-amine

(S)-1-(4-Ethylphenyl)propan-1-amine

Cat. No.: B12333511
M. Wt: 163.26 g/mol
InChI Key: WMSACDMMOFHQIS-NSHDSACASA-N
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Description

(S)-1-(4-Ethylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of an ethyl group attached to the phenyl ring and a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Ethylphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 4-ethylbenzaldehyde.

    Formation of Intermediate: The starting material undergoes a series of reactions, including reduction and amination, to form the desired intermediate.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include catalytic hydrogenation and enzymatic resolution.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Ethylphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted amines.

Scientific Research Applications

(S)-1-(4-Ethylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Ethylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Ethylphenyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(4-Methylphenyl)propan-1-amine: A similar compound with a methyl group instead of an ethyl group.

    1-(4-Isopropylphenyl)propan-1-amine: A related compound with an isopropyl group.

Uniqueness

(S)-1-(4-Ethylphenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of the ethyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(1S)-1-(4-ethylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h5-8,11H,3-4,12H2,1-2H3/t11-/m0/s1

InChI Key

WMSACDMMOFHQIS-NSHDSACASA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@H](CC)N

Canonical SMILES

CCC1=CC=C(C=C1)C(CC)N

Origin of Product

United States

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